



# An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

2,2-Dimethylpropan-1-amine
hydrochloride

Cat. No.:

B174951

Get Quote

CAS Number: 15925-18-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethylpropan-1-amine hydrochloride**, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, safety information, and generalized experimental protocols to support its use in a research and development setting.

## **Chemical and Physical Properties**

**2,2-Dimethylpropan-1-amine hydrochloride**, also known as neopentylamine hydrochloride, is a white solid organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free amine counterpart.

## **Physicochemical Data**

A summary of the key physicochemical properties for **2,2-Dimethylpropan-1-amine hydrochloride** is presented in the table below for easy reference.



Property	Value	Source
CAS Number	15925-18-5	[1]
Molecular Formula	C5H14CIN	[1]
Molecular Weight	123.62 g/mol	[1]
Melting Point	294-296 °C	[1]
Boiling Point	Data not available for the hydrochloride salt. The free amine (2,2-Dimethylpropan-1-amine) has a boiling point of 83 °C.	[2]
Solubility	Data not available. Generally, amine hydrochlorides exhibit good solubility in water and polar organic solvents.	
IUPAC Name	2,2-dimethylpropan-1- amine;hydrochloride	[1]
Synonyms	Neopentylamine hydrochloride, 1-Propanamine, 2,2-dimethyl-, hydrochloride	[1]

## Safety and Handling

**2,2-Dimethylpropan-1-amine hydrochloride** is classified as a hazardous substance and requires careful handling in a laboratory setting.

### **Hazard Identification**

The compound is associated with the following GHS hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]



H335: May cause respiratory irritation.[3]

Some sources also indicate a potential for more severe hazards:

- H314: Causes severe skin burns and eye damage.[1]
- H318: Causes serious eye damage.[1]

## **Precautionary Measures**

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

## **Synthesis and Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **2,2-Dimethylpropan-1-amine hydrochloride** is not readily available in the public domain, a general and widely used method for the preparation of amine hydrochlorides is through reductive amination of a corresponding ketone or aldehyde, followed by treatment with hydrochloric acid.

## **Generalized Synthesis Protocol: Reductive Amination**

This protocol outlines the general steps for the synthesis of an amine hydrochloride from a ketone precursor.

#### Materials:

- Ketone precursor (e.g., Pivaldehyde for the synthesis of the free amine)
- Ammonium acetate or ammonia
- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Hydrochloric acid (ethanolic or ethereal solution)

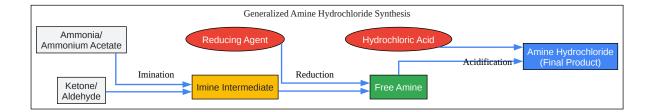


- Anhydrous ether (for precipitation)
- Magnesium sulfate or sodium sulfate (for drying)

#### Procedure:

- Imine Formation: Dissolve the ketone precursor and ammonium acetate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
- Reduction: To the solution containing the imine, add the reducing agent portion-wise while
  monitoring the reaction temperature. Continue stirring until the reaction is complete
  (monitored by TLC or GC-MS).
- Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the
  free amine with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined
  organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
- Isolation: The amine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.

The following diagram illustrates a generalized workflow for the synthesis of an amine hydrochloride.





Click to download full resolution via product page

Caption: Generalized workflow for amine hydrochloride synthesis.

## **Spectroscopic Data**

Detailed, published spectra for **2,2-Dimethylpropan-1-amine hydrochloride** are not widely available. However, based on the structure of the molecule, the following characteristic spectroscopic features can be anticipated.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the nine equivalent protons of the three methyl groups (tert-butyl group) would appear upfield. A singlet for the two protons of the methylene group adjacent to the nitrogen would be observed further downfield. The protons of the ammonium group may appear as a broad singlet.
- 13C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon attached to the nitrogen.

### Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the ammonium group (broad band around 3000 cm<sup>-1</sup>), C-H stretching of the alkyl groups (around 2850-2950 cm<sup>-1</sup>), and N-H bending vibrations (around 1500-1600 cm<sup>-1</sup>).

## **Applications in Drug Development**

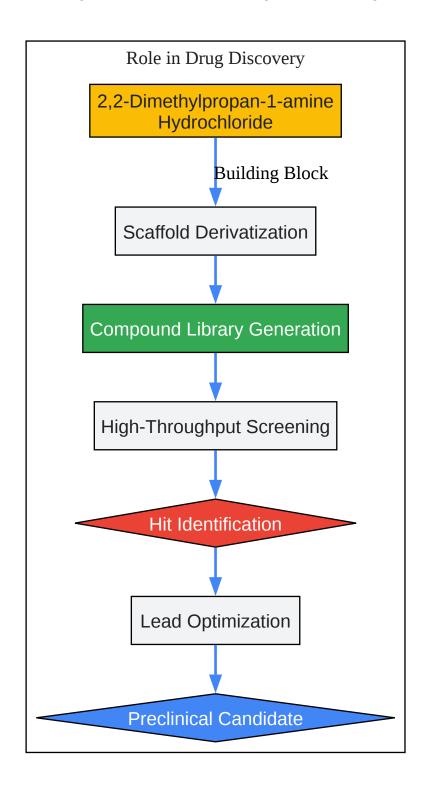
**2,2-Dimethylpropan-1-amine hydrochloride** serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The neopentyl group can impart specific steric and lipophilic properties to a molecule, which can influence its pharmacological activity, metabolic stability, and pharmacokinetic profile.

While specific drugs containing the 2,2-dimethylpropan-1-amino moiety are not prominently documented, its structural motif is of interest in medicinal chemistry for the design of novel



therapeutic agents. The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

The following diagram illustrates a conceptual workflow for the utilization of **2,2- Dimethylpropan-1-amine hydrochloride** as a building block in a drug discovery pipeline.





Click to download full resolution via product page

Caption: Conceptual workflow for drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. echemi.com [echemi.com]
- 2. 2,2-dimethylpropan-1-amine [stenutz.eu]
- 3. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174951#2-2-dimethylpropan-1-amine-hydrochloride-cas-number-15925-18-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com